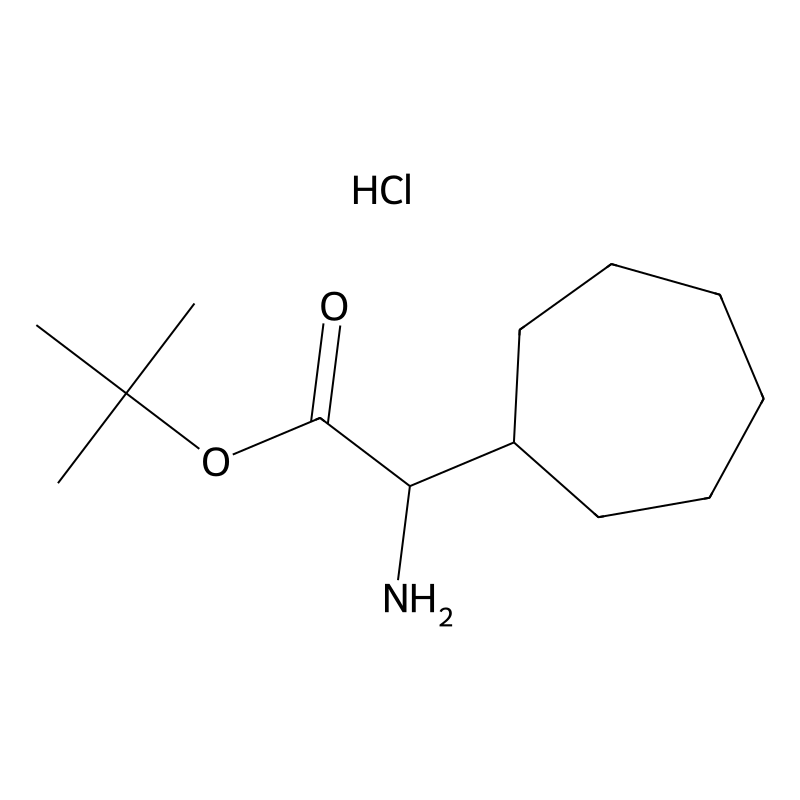

Tert-butyl 2-amino-2-cycloheptylacetate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Tert-butyl 2-amino-2-cycloheptylacetate hydrochloride is an organic compound with the chemical formula C_{12}H_{23}ClN_{2}O_{2}. It features a tert-butyl group attached to a cycloheptyl structure, which is further substituted with an amino and an acetate functional group. This compound is classified as a hydrochloride salt, indicating that it is often encountered in its protonated form, which enhances its solubility in aqueous environments.

- Acid-Base Reactions: The amino group can act as a base, accepting protons from acids.

- Ester Hydrolysis: In the presence of water and an acid or base catalyst, the acetate moiety can hydrolyze to yield the corresponding alcohol and acetic acid.

- Nucleophilic Substitution: The amino group can engage in nucleophilic substitution reactions, particularly with electrophiles.

The synthesis of tert-butyl 2-amino-2-cycloheptylacetate hydrochloride can be achieved through several methods:

- Alkylation of Amines: Starting from cycloheptyl amine, alkylation with tert-butyl chloroacetate could yield the desired compound.

- Amine Acetylation: The reaction of cycloheptylamine with acetic anhydride or acetyl chloride followed by treatment with tert-butyl alcohol may also produce the compound.

- Hydrochloride Formation: The final step typically involves the formation of the hydrochloride salt by reacting the base form of the compound with hydrochloric acid.

Tert-butyl 2-amino-2-cycloheptylacetate hydrochloride may have applications in:

- Biochemical Research: As a reagent or buffer component in biological assays.

- Pharmaceutical Development: Potentially serving as a lead compound for drug development targeting specific biological pathways due to its unique structure.

Several compounds share structural features with tert-butyl 2-amino-2-cycloheptylacetate hydrochloride. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Tert-butyl 2-amino-2-cyclohexylacetate | C_{12}H_{23}NO_{2} | Contains a cyclohexane ring instead of cycloheptane. |

| (S)-tert-butyl 2-aminobutanoate hydrochloride | C_{8}H_{18}ClNO_{2} | Shorter carbon chain; more polar due to additional amine. |

| Ethyl 2-amino-2-cycloheptylacetate hydrochloride | C_{12}H_{23}ClN_{2}O_{2} | Ethyl group instead of tert-butyl; different solubility properties. |

Tert-butyl 2-amino-2-cycloheptylacetate hydrochloride is unique due to its specific combination of cycloheptane structure and tert-butyl substituent, which may confer distinct physical and chemical properties compared to these similar compounds. Further research into these differences will be essential for understanding their respective applications and activities.